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N-terminal acetylation of hirudin fragment 54-65, a potent anticoagulant peptide derived from

the C-terminus of hirudin, has been shown to significantly enhance its inhibitory activity against

thrombin. This modification, which removes the positive charge of the N-terminal amino group,

leads to a more potent inhibitor of fibrin clot formation.

Hirudin and its fragments are direct thrombin inhibitors that bind to thrombin's fibrinogen-

binding exosite (exosite 1), thereby preventing the conversion of fibrinogen to fibrin, a critical

step in the blood coagulation cascade. The C-terminal fragment 54-65 of hirudin retains this

inhibitory function. Research into the structure-activity relationship of this peptide has revealed

that modifications to its N-terminus can have a profound impact on its anticoagulant potency.

A key study in this area demonstrated that removal of the cationic amino functionality near

Aspartic acid at position 55 (Asp55) results in increased anticoagulant activity. N-acetylation is

a chemical modification that achieves this by neutralizing the positive charge of the N-terminal

amino group. This alteration is believed to improve the binding affinity of the hirudin fragment to

the highly anionic exosite 1 of thrombin, thereby enhancing its inhibitory effect.

Comparative Anticoagulant Activity
The anticoagulant potencies of N-acetylated and non-acetylated hirudin fragments have been

quantitatively compared using in vitro fibrin clot formation assays. These assays measure the

concentration of the inhibitor required to reduce the activity of thrombin by 50% (IC50). While

specific IC50 values for the direct comparison of Ac-hirudin(54-65) and hirudin(54-65) are not
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readily available in all publications, a pivotal study by Owen et al. (1988) provides a direct

comparison for a closely related fragment.

Compound Modification Relative Potency

Hirudin(55-65) Non-acetylated Baseline

Ac-Hirudin(55-65) N-terminal Acetylation Increased

Data from Owen TJ, Krstenansky JL, et al. J Med Chem. 1988.

This table illustrates that the acetylated fragment (Ac-Hirudin(55-65)) exhibits a marked

increase in potency compared to its non-acetylated counterpart.[1] This finding underscores the

functional importance of N-terminal modification for this class of anticoagulants.

Mechanism of Action
Hirudin fragment 54-65 and its acetylated derivative exert their anticoagulant effect by binding

to a non-catalytic site on thrombin known as exosite 1. This binding sterically hinders the

interaction of thrombin with its primary substrate, fibrinogen. The acetylation of the N-terminus

is thought to enhance this interaction.
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Caption: Mechanism of hirudin fragment anticoagulant activity.

Experimental Protocols
The primary method for evaluating the anticoagulant activity of hirudin fragments is the in vitro

thrombin-induced fibrin clot formation assay.

Principle: This assay measures the time it takes for a fibrin clot to form in a plasma sample

after the addition of a standardized amount of thrombin. The prolongation of this clotting time in

the presence of an inhibitor is a direct measure of its anticoagulant activity.

Materials:

Human plasma (citrated)

Thrombin (human or bovine)
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Hirudin fragment 54-65 (non-acetylated)

N-acetyl-hirudin fragment 54-65

Tris-buffered saline (TBS)

Coagulometer or a spectrophotometer capable of measuring turbidity at 405 nm

Procedure:

Preparation of Reagents:

Prepare stock solutions of the hirudin fragments in TBS.

Reconstitute thrombin to a working concentration (e.g., 20 NIH units/mL) in TBS. The

optimal concentration should be determined to give a baseline clotting time of

approximately 15-20 seconds.

Thaw citrated human plasma at 37°C.

Assay Performance:

Pipette 100 µL of plasma into a coagulometer cuvette and incubate at 37°C for 2 minutes.

Add 10 µL of various concentrations of the hirudin fragment (or TBS for control) to the

plasma and incubate for 1 minute at 37°C.

Initiate the clotting reaction by adding 50 µL of the pre-warmed thrombin solution.

The coagulometer will automatically measure the time to clot formation.

Data Analysis:

Plot the clotting time against the logarithm of the inhibitor concentration.

Determine the IC50 value, which is the concentration of the inhibitor that doubles the

clotting time of the control.
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Caption: Workflow for in vitro fibrin clot formation assay.
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Conclusion
The acetylation of hirudin fragment 54-65 is a key structural modification that enhances its

anticoagulant function. By neutralizing the N-terminal positive charge, acetylation promotes a

stronger interaction with thrombin's exosite 1, leading to more potent inhibition of fibrin clot

formation. This understanding is crucial for the rational design of novel and more effective

synthetic anticoagulant peptides for therapeutic applications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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